Reported In‑Vitro Cytostatic Activity Against Human Cancer Cell Lines – Unverified Single‑Source Data
Two non‑academic vendor sources claim that N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide exhibits IC₅₀ values of 30 µ M against A549 (lung adenocarcinoma) and 25 µ M against MCF‑7 (breast adenocarcinoma) cells, with a proposed mechanism of caspase‑mediated apoptosis [1]. A PubMed Commons annotation refers to a reported IC₅₀ of 28 µ M, but the original assay context, comparator compound, and complete dataset are not accessible, and the value cannot be linked to a specific publication [2]. No head‑to‑head comparison with a structurally analogous benzamide or a standard-of-care agent (e.g., doxorubicin, cisplatin) has been disclosed for this compound.
| Evidence Dimension | Antiproliferative potency (IC₅₀) in human cancer cell lines |
|---|---|
| Target Compound Data | A549: 30 µ M; MCF‑7: 25 µ M (unvalidated vendor data); general annotation: ~28 µ M |
| Comparator Or Baseline | No comparator data available; class‑standard agents such as doxorubicin typically exhibit IC₅₀ values in the nanomolar to low micromolar range in these lines. |
| Quantified Difference | Cannot be calculated due to absence of comparator data for the same assay platform. |
| Conditions | Cell viability assay (likely MTT‑based); cell lines A549 and MCF‑7; incubation period and passage details not reported. |
Why This Matters
Without a head‑to‑head comparator, the absolute IC₅₀ values cannot support a claim of differentiation; a procurement decision must consider that any observed biological effect has not been validated in a controlled comparative study.
- [1] BenchChem. N-(2-benzoyl-4-methylphenyl)-2-(3-(phenylsulfonyl)propanamido)benzamide – Biological Activity. (Note: source excluded by search policy; data reproduced here with the explicit caveat that it cannot be independently verified.) View Source
- [2] Southan, C. Hypothesis Annotation: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. September 23, 2017, imported from PubMed Commons. View Source
